Dodecylnicotinamide

Mitochondrial bioenergetics Glutamate dehydrogenase Respiratory chain inhibition

Mapping NAD+-dependent enzyme hydrophobic subsites requires a homologous series where potency peaks at the longest available chain. Dodecylnicotinamide chloride (C12) is the terminal and most potent member of the N1-alkylnicotinamide series for competitive NAD+ displacement assays. - Confirmed competitive inhibitor of L-α-glycerophosphate dehydrogenase (EC 1.1.1.94) and yeast alcohol dehydrogenase versus NAD+, with binding affinity increasing from C5 to C12. - Selectively inhibits mitochondrial glutamate oxidation without affecting succinate, β-hydroxybutyrate, or α-ketoglutarate pathways, enabling targeted dissection of the glutamate dehydrogenase/electron transport coupling. - Offers 15-25°C elevation in critical micellar temperature versus alkylpyridinium surfactants, supporting temperature-switchable formulation design.

Molecular Formula C18H32ClN2O+
Molecular Weight 327.9 g/mol
CAS No. 2254-99-1
Cat. No. B1240229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylnicotinamide
CAS2254-99-1
Synonymsdodecylnicotinamide
dodecylnicotinamide chloride
dodecylnicotinamide iodide
Molecular FormulaC18H32ClN2O+
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.Cl
InChIInChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21;/h12-13,15-16H,2-11,14H2,1H3,(H-,19,21);1H/p+1
InChIKeyUHDWVJQXDFSKOM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecylnicotinamide (2254-99-1) | Vitamin B3-Derived Cationic Surfactant & Selective Enzyme Inhibitor


Dodecylnicotinamide (CAS 2254-99-1), most commonly supplied as the chloride salt N1-dodecylnicotinamide chloride, is an N-alkyl quaternary ammonium derivative of vitamin B3 featuring a twelve-carbon hydrophobic tail attached to the pyridinium nitrogen of the nicotinamide ring system [1]. This covalent fusion of a lipophilic anchor to the NAD+ recognition motif produces a functionalised surfactant that simultaneously self-assembles into micelles above its critical micelle concentration (CMC) and binds competitively or non-competitively to NAD(P)+-dependent enzyme active sites through its pyridinium-carboxamide head group [2].

NAD(P)+ coenzyme binding site mapping via hydrophobic anchoring
Substrate-selective mitochondrial glutamate oxidation inhibition studies
Temperature-switchable micellar chemistry at low concentration

Why Dodecylnicotinamide Cannot Be Replaced by Shorter- or Longer-Chain Analogs


N-Alkylnicotinamide salts display profound chain-length-dependent pharmacological and physico-chemical behavior. Shorter-chain homologues (octyl, decyl) fail to reach the hydrophobicity threshold required for mitochondrial membrane insertion or for high-affinity NAD+-competitive binding [1], while longer-chain derivatives (tetradecyl, hexadecyl) exhibit inverted antifungal efficacy and altered micellar phase behavior [2]. The C12 dodecyl substituent occupies a discrete optimum in multiple orthogonal property landscapes—enzyme inhibition potency, surfactant phase transitions, and biological selectivity—making generic substitution with a neighboring homologue chemically equivalent to selecting a different research tool or industrial surfactant with distinct performance characteristics [3].

C12 dodecylnicotinamide chloride
Shorter-chain (C8, C10) analogs lack hydrophobicity threshold for mitochondrial insertion and show weaker NAD+ binding.
C12 dodecylnicotinamide chloride
Longer-chain (C14, C16) derivatives can invert antifungal efficacy and alter micellar phase behavior, shifting surfactant performance.

Dodecylnicotinamide: Comparator-Based Differentiation Evidence


Mitochondrial Glutamate Oxidation Inhibition: Chain-Length Selectivity vs. Shorter Homologues

N1-dodecylnicotinamide chloride (C12) was among the four longer-chain N1-alkylnicotinamide chlorides (C8 to C12 inclusive) that selectively inhibited glutamate oxidation in intact rat liver mitochondria, whereas shorter-chain derivatives (C1 to C7) were inactive under identical conditions [1]. A clear positive chain-length effect was demonstrated, with inhibitory potency increasing as a function of alkyl substituent size up to C12 [1]. Crucially, the C8–C12 derivatives inhibited glutamate oxidation without affecting the oxidation of succinate, β-hydroxybutyrate, or α-ketoglutarate at the same concentrations, indicating substrate-specific rather than general mitochondrial toxicity [2].

Substrate Selectivity
Direct comparison
C12: active glutamate inhibition vs C1–C7: inactive
Supports glutamate oxidation inhibition endpoint context
Rat liver mitochondria; substrate-specific without general toxicity
Mitochondrial bioenergetics Glutamate dehydrogenase Respiratory chain inhibition

Na+-K+ ATPase Biphasic Inhibition: Mechanistic Divergence vs. Piperidine Derivatives

N-dodecylnicotinamide chloride (C12-NA+Cl−) inhibited dog brain synaptosomal Na+-K+ ATPase with biphasic, non-competitive kinetics with respect to ATP substrate, a pattern shared with other long-chain (C12–C18) alkyl derivatives but mechanistically distinct from piperidine-based inhibitors [1]. Dual-inhibitor experiments confirmed that C15-piperidine derivatives act via a common binding mechanism, whereas oleylamine (C18:1-NH2) and N-dodecylnicotinamide (C12-NA+Cl−) inhibit through a different mechanism [2]. At low concentrations, C12-NA+Cl− inhibited Na+-K+ ATPase activity only; at higher concentrations, it additionally inhibited K+-stimulated phosphatase activity, revealing concentration-dependent engagement of two distinct inhibitory sites [2].

Na+-K+ ATPase Mechanism
Direct comparison
C12-NA+Cl−: biphasic, non-competitive vs Piperidine derivatives: single mechanism
Supports ATPase mechanistic differentiation endpoint
Dog brain synaptosomal membrane preparation
Na+-K+ ATPase pharmacology Ion transport inhibition Synaptosomal membrane biochemistry

NAD+-Competitive Enzyme Inhibition: Binding Across Dehydrogenases vs. Shorter Homologues

N1-dodecylnicotinamide chloride acts as a competitive inhibitor with respect to NAD+ in multiple purified dehydrogenase systems. Against rabbit muscle L-α-glycerophosphate dehydrogenase (EC 1.1.1.94), both N1-decylnicotinamide chloride and N1-dodecylnicotinamide chloride were confirmed as competitive vs. NAD+ [1]. Similarly, in yeast alcohol dehydrogenase, eleven N1-alkylnicotinamide chlorides (methyl through dodecyl) were studied, with inhibitory effectiveness increasing as a function of increasing alkyl chain length due to enhanced hydrophobic binding through dispersion forces [2]. The binding of N1-alkylnicotinamide chlorides larger than the N1-pentyl derivative to glycerophosphate dehydrogenase was observed to be influenced by hydrophobic interactions, establishing C12 as the terminal member with maximal affinity in the homologous series [3].

NAD+ Competitive Binding
Cross-study comparable
C12: maximal hydrophobic anchoring vs C10 and smaller: lower affinity
Supports NAD+ pocket hydrophobic mapping endpoint
Purified glycerophosphate & yeast ADH systems
NAD+ coenzyme inhibitor L-α-glycerophosphate dehydrogenase Yeast alcohol dehydrogenase Competitive enzyme inhibition

Micelle Structural Transition at Low Concentration vs. C8 Homologue

Comprehensive thermodynamic measurements of N-dodecylnicotinamide chloride in water at 25°C revealed anomalies in heat capacity and entropy at approximately 0.1 m (molal), whereas the corresponding anomaly for the octyl homologue occurred at approximately 0.8 m [1]. Changes in the slope of osmotic coefficient × molality vs. molality plots were observed at these same concentrations for both compounds, and these peculiarities were ascribed to micelle structural transitions rather than simple micellization [2]. The non-ideal free energies of micellization were found to be independent of alkyl chain length when plotted against m/CMC, indicating a conserved thermodynamic framework across the homologous series [2].

Micelle Structural Transition
Direct comparison
~8×lower
Supports micellar-phase transition research
C12 anomaly at ~0.1 m vs C8 at ~0.8 m, 25°C
Cationic surfactant thermodynamics Micelle structural transition Critical micelle concentration

Higher Critical Micellar Temperature vs. Alkylpyridinium Surfactants

Nicotinamide-based surfactants (1-alkyl-3-carbamoylpyridinium halides, encompassing C12 dodecylnicotinamide chloride) exhibit critical micelle concentrations (CMC) similar to those of the corresponding alkylpyridinium halide surfactants, but their critical micellar temperatures (CMT) are significantly higher—by 15–25°C [1]. This means that at a given temperature where an alkylpyridinium surfactant has already formed micelles, the C12 nicotinamide analogue may remain below its Krafft point, existing predominantly as monomers. This temperature window of differential aggregation constitutes a unique physico-chemical handle absent in the simple alkylpyridinium comparator series.

Critical Micellar Temperature
Class-level inference
+15–25°Cabove alkylpyridinium
Supports temperature-switchable micelle design context
Nicotinamide vs pyridinium head group series
Critical micellar temperature Cationic surfactant design Temperature-responsive colloids

Antifungal Efficacy Chain-Length Optimum vs. C14 and Longer Homologues

In a systematic series of nine N-alkylnicotinamide bromide salts tested against Fusarium graminearum, Sclerotinia sclerotiorum, and Botrytis cinerea, antifungal efficacy increased progressively with side-chain length until a maximum was reached at tetradecylnicotinamidium bromide [C14Nic][Br]; further prolongation of the alkyl chain beyond C14 caused the fungal growth rate to increase again (i.e., reduced efficacy) [1]. This biphasic SAR positions C12 dodecylnicotinamide on the ascending limb of the potency curve, immediately adjacent to the C14 optimum. For applications in which a balance between antifungal potency and molecular weight, solubility, or cost is required, C12 may offer a favorable trade-off versus the heavier C14 congener while still residing on the high-potency side of the SAR curve.

Antifungal Chain-Length SAR
Class-level inference
C12: near-maximum potency vs C14 peak; C16 reduced
Supports antifungal screening context
F. graminearum, S. sclerotiorum, B. cinerea in vitro
Antifungal SAR N-alkylnicotinamide fungicides Chain-length optimum

Dodecylnicotinamide (2254-99-1): Research and Industrial Application Scenarios


Probing Hydrophobic Subsites of NAD(P)+-Dependent Dehydrogenases

N1-dodecylnicotinamide chloride's confirmed competitive inhibition of L-α-glycerophosphate dehydrogenase (EC 1.1.1.94) and yeast alcohol dehydrogenase with respect to NAD+, combined with the demonstrated positive chain-length effect on binding affinity from C5 to C12 [1], makes it the terminal and most potent member of the homologous series for mapping the hydrophobic dimensions of NAD+ coenzyme binding pockets. Researchers can use the C12 homologue to quantify the energetic contribution of the alkyl binding subsite via displacement assays, confident that no longer-chain congener is available to provide a stronger hydrophobic anchor.

Mitochondrial Glutamate Pathway Dissection via Substrate-Selective Inhibition

The selective inhibition of mitochondrial glutamate oxidation by C8–C12 N1-alkylnicotinamide chlorides, without affecting succinate, β-hydroxybutyrate, or α-ketoglutarate oxidation [2], enables researchers to chemically dissect the glutamate dehydrogenase/electron transport coupling pathway. Dodecylnicotinamide chloride, as the most hydrophobic member of the active series, provides maximal potency while maintaining the substrate selectivity that shorter-chain members lack entirely.

Temperature-Controlled Micellar Switching in Functional Surfactant Formulations

The 15–25°C elevation in critical micellar temperature (CMT) relative to analogous alkylpyridinium surfactants [3] enables formulation scientists to design temperature-switchable micellar systems where aggregation can be triggered by modest temperature changes within a biologically or industrially relevant range. Dodecylnicotinamide chloride (C12) provides the optimal balance of hydrophobicity for low CMC while retaining the CMT advantage characteristic of the nicotinamide head group.

Near-Optimal Antifungal Agent with Favorable Physicochemical Profile

For agrochemical or antifungal coating applications, dodecylnicotinamide occupies the ascending limb of the chain-length potency curve immediately adjacent to the peak-efficacy C14 homologue [4]. Procurement of the C12 derivative rather than C14 may be preferred when lower molecular weight, higher aqueous solubility, or reduced cost of goods is prioritized while retaining near-maximal antifungal activity against Fusarium graminearum, Sclerotinia sclerotiorum, and Botrytis cinerea.

Application
Selection Property
Validation Focus
NAD(P)+ binding site mapping
Chain-length-dependent hydrophobic anchoring strength
NAD+ displacement assay binding energy in purified dehydrogenases
Mitochondrial glutamate pathway dissection
Substrate-selective inhibition (glutamate vs succinate)
Glutamate oxidation rate in isolated mitochondria
Temperature-controlled micellar switching
Elevated critical micellar temperature vs alkylpyridinium class
Micelle formation temperature window in aqueous formulations
Antifungal coating screening
Chain-length SAR near-optimal potency without C14 weight penalty
Radial growth assay against Fusarium, Sclerotinia, Botrytis
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